4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Catalog No.
S8178342
CAS No.
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzami...

Product Name

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

IUPAC Name

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)11-6-5-10(14)7-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8,14H2,1-2H3

InChI Key

SXPBXUYZYHHUQS-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2CC2

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2CC2

4-Amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is a chemical compound characterized by its structural components, which include an amine group, a methoxy group attached to a cyclopropyl ring, and a dimethylamide group. Its molecular formula is C12H15N2OC_{12}H_{15}N_{2}O, and it has a molecular weight of approximately 205.26 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in various synthetic processes.

The chemical behavior of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide can be summarized through several types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives under appropriate conditions.
  • Reduction: The compound can undergo reduction reactions, converting the carbonyl functionalities to alcohols or amines.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

4-Amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Preliminary studies suggest that it may have applications in treating conditions such as cancer, inflammation, and neurological disorders. The specific mechanisms of action are still under investigation but may involve enzyme inhibition or receptor modulation.

The synthesis of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide typically involves several steps:

  • Formation of the Cyclopropyl Ring: This may be achieved through cyclopropanation reactions involving alkenes and carbenes.
  • Methoxylation: The cyclopropyl compound can then be treated with methanol or a methoxy group donor to introduce the methoxy functionality.
  • Amidation: Finally, the introduction of the dimethylamide group is performed using dimethylamine and an appropriate coupling agent, such as dicyclohexylcarbodiimide (DCC).

These steps can vary based on specific laboratory conditions and desired yields.

4-Amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is primarily utilized in:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel drugs targeting various diseases.
  • Agrochemical Production: In the formulation of pesticides or herbicides due to its biological activity.
  • Dye Manufacturing: As a precursor in synthesizing dyes and pigments.

Its unique structure makes it valuable in these industries.

Interaction studies involving 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide focus on its binding affinity to specific receptors or enzymes. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects. Further studies utilizing techniques such as molecular docking and kinetic assays are essential for understanding its interactions at the molecular level.

Several compounds share structural similarities with 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-N,N-dimethylbenzamideAmino group, dimethylamideLacks cyclopropylmethoxy group
2-(Cyclopropylmethoxy)-N,N-dimethylbenzamideCyclopropylmethoxy, no amino groupNo amino functionality
N,N-Dimethyl-4-hydroxybenzamideHydroxy group instead of a methoxyDifferent functional group affecting reactivity
4-Cyano-N,N-dimethylbenzamideCyano group instead of methoxyAlters electronic properties significantly

The combination of the cyclopropyl ring with both amino and dimethylamide functionalities makes 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide particularly unique among these compounds, potentially influencing its biological activity and reactivity profiles.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.136827821 g/mol

Monoisotopic Mass

234.136827821 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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